1-(4-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide
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Overview
Description
(4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group and a difluorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE typically involves the reaction of 4-chlorophenylamine with 2,5-difluorobenzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANAMINE
- (4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANOL
Uniqueness
(4-CHLOROPHENYL)-N-(2,5-DIFLUOROPHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety, in particular, is known for its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H10ClF2NO2S |
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Molecular Weight |
317.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c14-10-3-1-9(2-4-10)8-20(18,19)17-13-7-11(15)5-6-12(13)16/h1-7,17H,8H2 |
InChI Key |
MEAJBYVDUDYQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |
Origin of Product |
United States |
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